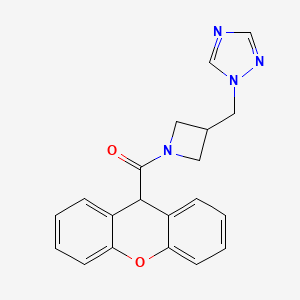

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

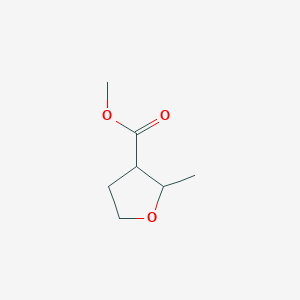

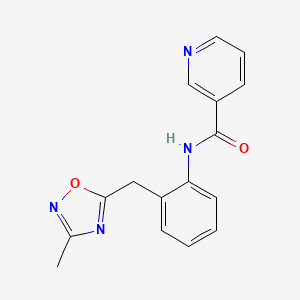

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a xanthene ring. Compounds containing these functional groups are often found in various fields of chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole, azetidine, and xanthene rings. These functional groups can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings in the structure could influence properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has shown potential in anticancer research due to its unique structure, which allows it to interact with various biological targets. The xanthene moiety is known for its cytotoxic properties, which can induce apoptosis in cancer cells. Studies have demonstrated that derivatives of xanthene can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .

Antimicrobial Properties

The azetidine and triazole rings in this compound contribute to its antimicrobial activity. These moieties can disrupt the cell walls of bacteria and fungi, making the compound effective against a broad spectrum of pathogens. Research has indicated that such compounds can be used to develop new antibiotics, especially in the face of rising antibiotic resistance .

Antioxidant Effects

Xanthene derivatives are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This compound, with its xanthene core, can potentially protect cells from oxidative damage, making it useful in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Applications

The triazole ring in this compound has been linked to anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes the compound a candidate for developing new anti-inflammatory drugs that could treat conditions like arthritis and inflammatory bowel disease .

Fluorescent Probes

The xanthene moiety is known for its fluorescent properties, which can be harnessed in bioimaging applications. This compound can be used as a fluorescent probe to label and visualize biological structures in cells and tissues. Such probes are essential tools in biomedical research for studying cellular processes and diagnosing diseases.

These applications highlight the versatility and potential of 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!

Synthetic approaches to biologically active xanthones: an update. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Xanthenedione Derivatives, New Promising Antioxidant and Anti-inflammatory Agents.

Direcciones Futuras

Mecanismo De Acción

Target of action

1,2,4-Triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-II . Xanthene derivatives have various targets depending on their specific structures and substitutions.

Mode of action

The interaction of 1,2,4-triazole derivatives with carbonic anhydrase-II involves binding to the active site residues of the enzyme . The mode of action of xanthene derivatives can vary widely.

Biochemical pathways

The inhibition of carbonic anhydrase-II by 1,2,4-triazole derivatives can affect various biochemical pathways, including those involved in pH regulation and electrolyte balance .

Result of action

The inhibition of carbonic anhydrase-II by 1,2,4-triazole derivatives can lead to changes in pH and electrolyte balance, which can have various cellular effects .

Propiedades

IUPAC Name |

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-20(23-9-14(10-23)11-24-13-21-12-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,12-14,19H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYYCDWUEOSTFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CN5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2547852.png)

![6-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2547853.png)

![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)

![tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2547861.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)